2-azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride, mixture of diastereomers, is a complex organic compound characterized by its bicyclic structure containing nitrogen and a nitrile group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride typically involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines. The reaction conditions include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride may be used to study enzyme interactions and binding affinities due to its bicyclic structure.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Azabicyclo[3.1.0]hexane derivatives
Piperidines
Other bicyclic nitrogen-containing compounds
Uniqueness: 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2731009-36-0 |
---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.